3-(Indol-3-yl) lactate, also known as indole-3-lactic acid, is a compound that plays a significant role in various biological processes. It is derived from tryptophan and is produced primarily by gut microbiota, particularly species of Bifidobacterium and Lactobacillus. This compound has garnered attention for its potential health benefits, including anti-inflammatory properties and its involvement in gut health.
The synthesis of 3-(Indol-3-yl) lactate can be achieved through microbial fermentation processes, where specific bacterial strains convert tryptophan into the compound. Additionally, green chemistry approaches have been explored for its synthesis using biowaste materials such as curd water, which contains lactic acid that facilitates the reaction between indoles and aldehydes to produce various derivatives of indolylmethanes, including 3-(Indol-3-yl) lactate .
In microbial fermentation, Bifidobacterium species utilize tryptophan as a substrate under anaerobic conditions to produce 3-(Indol-3-yl) lactate. The process involves enzymatic pathways that include tryptophan deamination and subsequent transformations to yield the final product .
The molecular structure of 3-(Indol-3-yl) lactate consists of an indole ring attached to a lactic acid moiety. The indole structure contributes to its biological activity, while the lactate portion provides solubility and reactivity.
The compound has the following molecular characteristics:
3-(Indol-3-yl) lactate participates in several biochemical reactions within the body. It can act as a substrate for various enzymes involved in metabolic pathways related to inflammation and immune modulation.
Research indicates that 3-(Indol-3-yl) lactate can reduce the production of inflammatory markers such as interleukin-8 (IL-8) following stimulation with interleukin-1 beta (IL-1β) . This suggests its potential role in regulating inflammatory responses.
The mechanism of action for 3-(Indol-3-yl) lactate involves its interaction with cellular receptors and transcription factors. It is believed to modulate immune responses by activating the aryl hydrocarbon receptor (AhR), which plays a crucial role in maintaining gut homeostasis and regulating inflammation .
Studies have shown that 3-(Indol-3-yl) lactate influences gene expression related to immune function, promoting a balanced immune response while mitigating excessive inflammation .
3-(Indol-3-yl) lactate is typically characterized by its solubility in water due to the presence of the hydroxyl group in the lactate moiety. It appears as a white crystalline solid or powder.
The compound exhibits stability under physiological conditions but may undergo transformations when exposed to different pH levels or enzymatic activity. Its reactivity is largely attributed to the indole ring, which can participate in various electrophilic substitution reactions.
Relevant data includes:
The applications of 3-(Indol-3-yl) lactate are expanding within scientific research, particularly in studies focusing on:
Research continues to uncover new applications for this compound, highlighting its significance in health and disease management .
3-(Indol-3-YL) lactate (ILA) is biosynthesized primarily through the enzymatic conversion of the essential amino acid tryptophan. This metabolic pathway is particularly prominent in commensal bacteria inhabiting the gastrointestinal tract. The process initiates with the transamination of tryptophan to indole-3-pyruvate, catalyzed by aromatic amino acid transaminases. Subsequently, indole-3-pyruvate undergoes NAD(P)H-dependent reduction to ILA, a reaction facilitated by specific dehydrogenases such as lactate dehydrogenase or hydroxyacid dehydrogenases [3] [6] [7]. Lactiplantibacillus plantarum ZJ316 exemplifies high-efficiency ILA producers, generating up to 43.14 μg/mL in optimized MRS culture medium. Similarly, Bifidobacterium strains metabolize tryptophan via analogous pathways, though production levels vary significantly across species and strains [6] [7]. The reaction efficiency is intrinsically dependent on bacterial enzymatic machinery, with key enzymes including (S)-mandelate dehydrogenase (observed in Pseudomonas putida) and 2-hydroxyacid oxidase 1 (identified in humans) [1] [7].
Bifidobacterium longum subsp. infantis (e.g., ATCC 15697) demonstrates exceptional proficiency in ILA biosynthesis within the infant gut ecosystem. This subspecies efficiently catabolizes tryptophan derived from breastmilk, producing ILA as a dominant metabolite. Research confirms a dose-dependent relationship: Elevated tryptophan availability directly correlates with increased ILA yield. For instance, ATCC 15697 synthesizes 3.3 ± 0.5 μg/mL ILA under standard culturing conditions, positioning it among the most efficient infant-type human-residential bifidobacteria (HRB) [3] [7]. Comparative analyses reveal that infant-associated species (B. longum subsp. infantis, B. breve, B. bifidum) produce significantly higher ILA concentrations (average 3.2 ± 0.1 μg/mL) than adult-associated species (B. adolescentis, B. pseudocatenulatum; average 0.4 ± 0.1 μg/mL) or non-HRB strains (average 0.3 ± 0.1 μg/mL) [7]. This specialization aligns with the nutritional ecology of the infant gut, where breastmilk provides abundant tryptophan substrate. Genomic analyses suggest B. infantis possesses unique genetic adaptations enabling preferential flux through the ILA biosynthetic pathway rather than alternative indole derivative routes [3].
Alternative anaerobic pathways for ILA biosynthesis involve CoA-dependent enzymatic mechanisms observed in select gut microbiota. While less extensively characterized than the dehydrogenase-mediated route, these pathways utilize aryl-CoA transferases to activate indole-3-pyruvate or related intermediates prior to reductive steps. Metagenomic studies suggest Clostridium and Bacteroides species may employ such mechanisms, though biochemical validation remains ongoing [10]. Notably, ILA itself serves as a metabolic node: It can undergo further biotransformation to indole-3-propionate (IPA) via a series of enzymatic reductions involving acrylyl-CoA intermediates. This metabolic flexibility underscores ILA’s integration into a broader network of microbial tryptophan metabolism, with cross-feeding interactions potentially amplifying its biological significance in gut ecosystems [3] [10].
Table 1: Microbial Production Efficiency of ILA from Tryptophan
Bacterial Strain/Species | ILA Yield (μg/mL) | Culture Conditions | Source |
---|---|---|---|
Lactiplantibacillus plantarum ZJ316 | 43.14 ± 1.02 | MRS, 37°C, 24h | [6] |
B. longum subsp. infantis ATCC 15697 | 3.3 ± 0.5 | MRS, Anaerobic, 37°C | [7] |
B. breve ATCC 15700 | 2.0 ± 0.2 | MRS, Anaerobic, 37°C | [7] |
B. pseudocatenulatum ATCC 27919 | 0.2 ± 0.1 | MRS, Anaerobic, 37°C | [7] |
B. bifidum ATCC 29521 | 4.9 ± 0.4 | MRS, Anaerobic, 37°C | [7] |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: